![molecular formula C12H12N2O2S2 B3123302 Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 306977-04-8](/img/structure/B3123302.png)
Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate
Overview
Description
Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that features a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring, along with the ethyl ester and sulfanyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 4-methylbenzenethiol with ethyl 2-chloro-1,3-thiazole-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the chloro-substituted carbon, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The purification of the product can be achieved through crystallization or chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in electrophilic substitution reactions, where electrophiles attack the ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring can form hydrogen bonds or coordinate with metal ions, affecting the compound’s binding affinity and specificity. The sulfanyl group can also undergo redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives such as:
5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate: Similar structure but with a sulfinyl group instead of a sulfanyl group, leading to different reactivity and properties.
5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate:
1,3,4-thiadiazole derivatives: A broader class of compounds with varying substituents that can exhibit diverse biological and chemical properties.
This compound stands out due to its specific combination of functional groups, which imparts unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
ethyl 5-(4-methylphenyl)sulfanylthiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-3-16-11(15)10-12(18-14-13-10)17-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHIDOPFTHEXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid](/img/structure/B3123219.png)
![4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile](/img/structure/B3123256.png)
![2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B3123262.png)
![N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3123269.png)

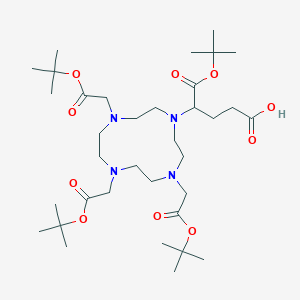
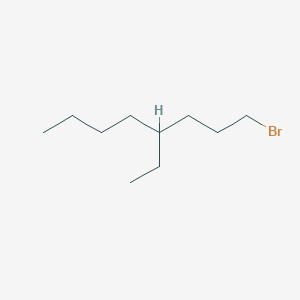

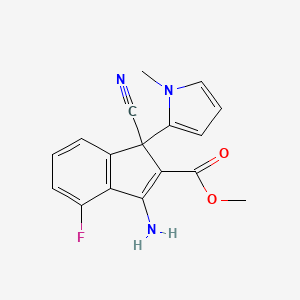
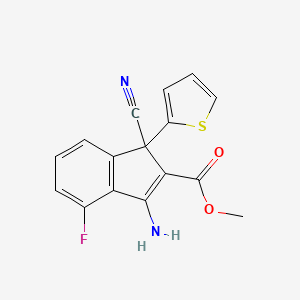
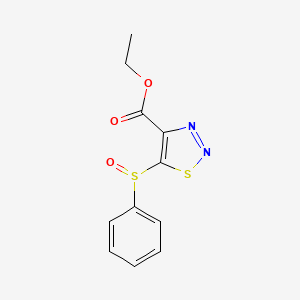
![(E)-N-(4-chlorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]but-2-enamide](/img/structure/B3123324.png)
![(E)-N-(3-chlorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]but-2-enamide](/img/structure/B3123325.png)

